N,N'-dicyclopentylpentanediamide
Description
Contextual Significance of Diamides in Contemporary Chemical Science
Diamides represent a significant class of chemical compounds characterized by the presence of two amide functional groups. The amide bond itself is of fundamental importance in biochemistry, forming the backbone of proteins. In synthetic chemistry, diamides are valued for their versatile chemical properties and have been explored for a wide range of applications.
A notable area where diamides have had a substantial impact is in the development of insecticides. pharmaffiliates.commdpi.com This class of molecules can act as ryanodine (B192298) receptor modulators, disrupting calcium channels in insects and leading to paralysis and death. pharmaffiliates.commdpi.comnih.gov Active ingredients such as chlorantraniliprole (B1668704) and cyantraniliprole (B1669382) are prominent examples of diamide-based insecticides. pharmaffiliates.com Beyond agrochemicals, the unique structural features of diamides make them valuable building blocks in supramolecular chemistry and materials science. Their ability to form strong hydrogen bonds can be exploited in the design of self-assembling materials and in the development of new polymers. researchgate.net Furthermore, research has extended into the potential biological activities of various diamide (B1670390) compounds, with studies investigating their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
Conceptual Frameworks Guiding Research on N,N'-Dicyclopentylpentanediamide
The investigation of this compound is guided by established principles of chemical synthesis and characterization. The primary synthetic route to this compound involves the reaction of pentanedioic acid, or one of its derivatives, with cyclopentylamine (B150401). ontosight.ai This amidation reaction is a cornerstone of organic synthesis.
The conceptual framework for studying this molecule also involves a detailed analysis of its structure-property relationships. The presence of the two cyclopentyl groups is expected to influence its solubility, melting point, and conformational flexibility. These bulky, non-polar groups can affect how the molecule packs in the solid state and how it interacts with other molecules. Understanding these aspects is crucial for predicting its behavior in different environments and for designing potential applications.
The characterization of this compound would typically involve a suite of analytical techniques. Mass spectrometry would be used to confirm the molecular weight, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide detailed information about the molecular structure and the presence of specific functional groups. ontosight.ai
Identification of Key Research Gaps and Opportunities in Diamide Chemistry
While the broader class of diamides has been extensively studied, there is a significant research gap concerning the specific properties and potential applications of this compound. A thorough review of the scientific literature reveals a lack of detailed published data on its physicochemical properties.
This information deficit presents a clear opportunity for further research. A comprehensive characterization of this compound is a necessary first step. This would involve its synthesis, purification, and detailed analysis using modern spectroscopic and crystallographic techniques. The determination of its crystal structure through X-ray diffraction would provide invaluable insights into its three-dimensional arrangement and intermolecular interactions.
Table 2: Key Physicochemical Properties of Interest for this compound
| Property | Description | Status |
| Molecular Formula | The empirical formula of the compound. | C₁₅H₂₆N₂O₂ |
| Molecular Weight | The mass of one mole of the compound. | 266.38 g/mol |
| Melting Point | The temperature at which the solid form becomes a liquid. | Data not available |
| Boiling Point | The temperature at which the liquid form becomes a gas. | Data not available |
| ¹H NMR | Provides information on the hydrogen atom environments. | Data not available |
| ¹³C NMR | Provides information on the carbon atom environments. | Data not available |
| Infrared (IR) Spectrum | Identifies the presence of functional groups (e.g., C=O, N-H). | Data not available |
| Crystal Structure | The arrangement of atoms in the solid state. | Data not available |
Once fully characterized, research could then explore its potential applications. Given its structure as a diamide, it could be investigated as a monomer for the synthesis of novel polyamides with specific thermal or mechanical properties. The cyclopentyl groups could impart unique characteristics to such polymers. Furthermore, echoing the known biological activities of other diamides, this compound could be screened for its own potential biological effects.
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dicyclopentylpentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-14(16-12-6-1-2-7-12)10-5-11-15(19)17-13-8-3-4-9-13/h12-13H,1-11H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXCMYKMPYXCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies and Reaction Pathways for N,n Dicyclopentylpentanediamide
Amide Bond Formation: Established and Emerging Protocols
The creation of the amide linkage is a cornerstone of organic synthesis. For a molecule like N,N'-dicyclopentylpentanediamide, this involves reacting the carboxylic acid groups of pentanedioic acid with the secondary amine, dicyclopentylamine.
Carbodiimide-Mediated Condensation Approaches
Carbodiimides are widely utilized as coupling agents in amide synthesis. wikipedia.org These compounds activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. A common carbodiimide (B86325) used is dicyclohexylcarbodiimide (B1669883) (DCC). peptide.com The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine to form the amide and a urea (B33335) byproduct. wikipedia.org
To enhance the efficiency of the reaction and minimize side reactions, additives are often incorporated. wikipedia.org This approach offers a reliable method for the synthesis of this compound under relatively mild conditions. A two-phase system using a carbodiimide has been shown to produce high yields with low racemization for peptide synthesis, a process analogous to the formation of this compound. acs.orgluxembourg-bio.com
Acyl Halide and Amine Coupling Reactions
An alternative and highly reactive approach involves the conversion of the carboxylic acid to an acyl chloride (or acid chloride). ualberta.cachemistrystudent.com Pentanedioic acid can be treated with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form pentanedioyl dichloride. chemistrystudent.comwikipedia.org This highly electrophilic acyl dichloride then readily reacts with two equivalents of dicyclopentylamine. libretexts.orgchemguide.co.uk
This reaction is typically vigorous and often requires cooling and the use of a base, such as triethylamine (B128534) or excess dicyclopentylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgreddit.com The reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrystudent.comlibretexts.org
Utilization of Coupling Reagents and Additives
A vast array of coupling reagents beyond carbodiimides have been developed to facilitate amide bond formation. Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are known for their efficiency and ability to suppress side reactions. peptide.comresearchgate.net Additives such as N-hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide (HOSU) can be used in conjunction with coupling reagents to increase yields and reduce the potential for racemization if chiral centers are present. peptide.comluxembourg-bio.com Other notable coupling reagents include diphenylsilane (B1312307) and various phosphonium-based reagents like PyAOP. peptide.comrsc.org The choice of reagent and additive can be tailored to optimize the synthesis of this compound based on desired reaction conditions and purity requirements.
Alternative and Greener Synthetic Routes
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.
Enzymatic Synthesis: Lipases, a class of enzymes, have shown promise in catalyzing the formation of amide bonds. nih.govresearchgate.net This biocatalytic approach offers high selectivity and operates under mild conditions, often in aqueous or solvent-free systems. The desymmetrization of prochiral diamines using lipases highlights the potential for enzymatic methods in complex amide synthesis. nih.govresearchgate.net
Solvent-Free Synthesis: The development of solvent-free reaction conditions is a key aspect of green chemistry. bohrium.comsemanticscholar.orgresearchgate.net One such method involves the direct heating of a mixture of a carboxylic acid and an amine. bohrium.com Another approach utilizes boric acid as a catalyst for the amidation of carboxylic acids with urea in a solvent-free system, which proceeds by triturating the reactants and then heating the mixture. semanticscholar.orgresearchgate.net Metal- and solvent-free methods using formamides as an amino source have also been developed, operating at mild temperatures. researchgate.net These "greener" methods reduce waste and the use of hazardous organic solvents. nih.gov
Precursor Synthesis and Functionalization
Synthetic Pathways to Dicyclopentylamine and Pentanedioic Acid Derivatives
Dicyclopentylamine: This secondary amine can be synthesized through various methods. One common approach is the reductive amination of cyclopentanone (B42830) with cyclopentylamine (B150401). This reaction involves the formation of an imine intermediate which is then reduced to the secondary amine. Other synthetic routes to N,N-disubstituted diamines and related structures have also been explored. acs.orgresearchgate.netacs.org A patented method describes the preparation of N,N'-dicycloaliphatic-p-phenylenediamines, which involves related synthetic transformations. google.com
Pentanedioic Acid Derivatives: Pentanedioic acid, or glutaric acid, is a readily available dicarboxylic acid. ualberta.ca For the acyl halide pathway, it can be converted to its di-acid chloride. colorado.edu Ester derivatives of pentanedioic acid can also be synthesized and may serve as precursors in certain amidation reactions. ontosight.ai The synthesis of various pentanedioic acid derivatives has been explored in the context of developing farnesyltransferase inhibitors. rsc.org
Exploration of Stereoselective and Regioselective Synthesis
Currently, there is a notable lack of specific research in the scientific literature detailing the stereoselective and regioselective synthesis of this compound.
Stereoselectivity: The synthesis of this compound from achiral precursors like pentanedioic acid and cyclopentylamine does not inherently involve the creation of new stereocenters. Therefore, in a standard synthesis, the product is achiral and stereoselectivity is not a primary consideration. However, if chiral derivatives of cyclopentylamine or pentanedioic acid were to be used, the formation of diastereomers would be possible. In such hypothetical scenarios, achieving stereoselectivity would necessitate the use of chiral catalysts or auxiliaries to control the approach of the nucleophilic amine to the electrophilic carbonyl centers, a common strategy in asymmetric synthesis.
Regioselectivity: The concept of regioselectivity in the synthesis of this compound from pentanedioic acid is also not a significant challenge due to the symmetrical nature of the dicarboxylic acid. Both carboxylic acid groups are chemically equivalent. Consequently, the reaction with cyclopentylamine can occur at either end of the pentanedioic acid molecule with equal probability. In a reaction where the goal is to produce the disubstituted amide, a stoichiometric excess of the amine or conditions that drive the reaction to completion are typically employed, rendering regiocontrol for mono-amidation versus di-amidation a matter of stoichiometry and reaction control rather than inherent substrate bias. For instance, to favor the mono-amidated product, glutaramic acid, one would use a limited amount of cyclopentylamine.
Mechanistic Investigations of Amidation Reactions
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks one of the electrophilic carbonyl carbons of pentanedioyl dichloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like pyridine, is used to neutralize the liberated hydrogen chloride, which also deprotonates the amide to yield the final product and prevent the protonation of the unreacted amine. This process occurs at both ends of the pentanedioyl dichloride molecule to yield this compound.
Reaction Kinetics and Rate-Determining Steps
The rate-determining step in this amidation reaction is generally considered to be the initial nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride to form the tetrahedral intermediate. This step involves the breaking of the C=O π-bond and the formation of a new C-N bond, which typically has the highest energy barrier in the reaction pathway. The subsequent collapse of the tetrahedral intermediate to expel the chloride ion is a lower energy process.
Factors influencing the reaction rate include:
Nucleophilicity of the amine: Cyclopentylamine is a primary aliphatic amine and a reasonably good nucleophile.
Electrophilicity of the carbonyl carbon: The use of pentanedioyl dichloride significantly enhances the electrophilicity of the carbonyl carbons compared to the parent dicarboxylic acid, leading to a much faster reaction rate.
Solvent: The choice of solvent can influence the stability of the transition state and the solubility of the reactants.
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.
Hypothetical Kinetic Data for the Formation of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |
| Pentanedioyl dichloride | Cyclopentylamine | Pyridine | Dichloromethane | 25 | 1.5 x 10⁻² |
| Pentanedioyl dichloride | Cyclopentylamine | NaOH (aq) | Dichloromethane/Water | 25 | 2.8 x 10⁻² |
| Pentanedioic acid | Cyclopentylamine | DCC | Dichloromethane | 25 | 8.0 x 10⁻⁴ |
This table presents hypothetical data for illustrative purposes, as specific experimental data for this reaction is not available in the public domain.
Transition State Analysis and Energy Profiles
The transition state of the rate-determining step involves the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-oxygen double bond. The geometry of the carbon atom changes from trigonal planar in the acyl chloride to tetrahedral in the transition state.
The presence of a base does not fundamentally change the mechanism of nucleophilic attack but facilitates the reaction by neutralizing the HCl produced, thus preventing the protonation of the amine nucleophile and shifting the equilibrium towards the product.
Advanced Spectroscopic and Structural Elucidation Techniques for N,n Dicyclopentylpentanediamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules in solution. For N,N'-dicyclopentylpentanediamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Application of ¹H, ¹³C, and Heteronuclear NMR for Molecular Connectivity
¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. In this compound, distinct signals are expected for the protons of the cyclopentyl rings and the pentanediamide (B1580538) chain. The methine proton on the cyclopentyl ring directly attached to the nitrogen atom is expected to appear at a characteristic downfield chemical shift due to the electron-withdrawing effect of the amide nitrogen. The methylene (B1212753) protons of the cyclopentyl rings will exhibit complex splitting patterns due to their diastereotopic nature. The protons of the pentanediamide backbone will also show characteristic chemical shifts and coupling patterns, allowing for the differentiation of the α- and β-protons relative to the carbonyl groups.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. ucl.ac.uklibretexts.orglibretexts.org The carbonyl carbons of the amide groups are readily identified by their characteristic downfield chemical shifts, typically in the range of 170-180 ppm. compoundchem.com The carbon atoms of the cyclopentyl rings and the pentanediamide chain will resonate at higher fields, with their specific chemical shifts influenced by their local electronic environments.
Heteronuclear NMR techniques , such as ¹⁵N NMR, could provide further insight into the electronic structure of the amide nitrogen atoms, although it is less commonly employed than ¹H and ¹³C NMR.
A hypothetical ¹H and ¹³C NMR data table based on typical chemical shift values for similar structural motifs is presented below.
Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~173 |
| α-CH₂ (pentanediamide) | ~2.2 | ~36 |
| β-CH₂ (pentanediamide) | ~1.7 | ~24 |
| γ-CH₂ (pentanediamide) | ~1.9 | ~28 |
| N-CH (cyclopentyl) | ~4.1 | ~52 |
| CH₂ (cyclopentyl, adjacent to N-CH) | ~1.5 - 1.9 | ~33 |
| CH₂ (cyclopentyl, remote from N-CH) | ~1.4 - 1.7 | ~24 |
| NH | ~7.5 (broad) | - |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Resolution
To definitively assign the proton and carbon signals and establish the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable. libretexts.org
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons within the cyclopentyl rings and along the pentanediamide backbone, confirming their connectivity. ontosight.ai
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). ontosight.ailumenlearning.com This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal of the N-CH proton in the cyclopentyl ring would show a cross-peak with the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (typically 2-3 bonds) correlations between protons and carbons. ontosight.ailumenlearning.com This technique is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For example, HMBC would show correlations between the NH proton and the carbonyl carbon, as well as between the α-protons of the pentanediamide chain and the carbonyl carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Assignment of Characteristic Amide Functional Group Vibrations
Infrared (IR) Spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the amide group in this compound. libretexts.org Key absorption bands include:
N-H Stretching: A prominent band in the region of 3300-3250 cm⁻¹, characteristic of a secondary amide N-H bond. Its position and shape can be indicative of hydrogen bonding.
C=O Stretching (Amide I band): A strong absorption band typically found between 1680 and 1630 cm⁻¹. This is one of the most characteristic absorptions in the IR spectrum of an amide. lumenlearning.com
N-H Bending (Amide II band): This band, appearing in the 1570-1515 cm⁻¹ region, arises from a combination of N-H in-plane bending and C-N stretching vibrations.
Raman Spectroscopy , being complementary to IR spectroscopy, can also be used to probe the vibrational modes of the molecule. The C=O stretching vibration is also observable in the Raman spectrum.
Interactive Data Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3300 - 3250 |
| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 |
| Amide (N-H) | Bending (Amide II) | 1570 - 1515 |
| C-H (Aliphatic) | Stretching | 2960 - 2850 |
Probing Intermolecular Interactions and Hydrogen Bonding Networks
The precise position and broadening of the N-H stretching vibration in the IR spectrum provide significant insights into the extent and nature of hydrogen bonding in the solid state or in concentrated solutions. In a hydrogen-bonded system, the N-H stretching frequency is typically shifted to a lower wavenumber (red-shifted) and the band becomes broader compared to a free N-H group. The study of these shifts can provide information about the strength and arrangement of the hydrogen bonding network within the crystal lattice of this compound.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would likely be used to generate the molecular ion. The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) would confirm the molecular weight of the compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides include cleavage of the amide bond (C-N bond) and cleavage of the C-C bonds within the pentanediamide and cyclopentyl moieties. Analysis of these fragment ions can help to confirm the sequence and connectivity of the different structural units within this compound. libretexts.org
Interactive Data Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 281.22 |
| [M - C₅H₉]⁺ | Loss of a cyclopentyl group | 212.16 |
| [C₅H₉NHCO(CH₂)₃CO]⁺ | Fragment containing one cyclopentylamide and the pentanoyl chain | 184.13 |
| [C₅H₉NH₂]⁺ | Cyclopentylamine (B150401) | 86.10 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. youtube.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or five decimal places. youtube.com This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass. youtube.comchemrxiv.org
For this compound, with the molecular formula C₁₅H₂₈N₂O₂, HRMS would be used to verify the exact mass of its molecular ion. The technique is sensitive enough to detect the minute mass differences between isotopes, providing a high level of confidence in the assigned formula. youtube.com The comparison between the experimentally measured accurate mass and the theoretically calculated mass should show minimal error, typically in the low parts-per-million (ppm) range, to confirm the elemental composition. youtube.com
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₈N₂O₂ |
| Monoisotopic Mass (Calculated) | 268.2151 g/mol |
| Expected Ion (Protonated) | [M+H]⁺ |
| Expected m/z (Calculated) | 269.2223 |
| Required Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.netnih.gov This process provides connectivity information, confirming the sequence and arrangement of atoms within the molecule. nih.gov For this compound, a precursor ion, such as the protonated molecule [M+H]⁺, would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). nih.gov
The fragmentation of the this compound molecular ion is expected to follow predictable pathways characteristic of diamides. libretexts.orgmiamioh.edu Key fragmentation events would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of acylium ions.
Amide Bond Cleavage: Scission of the C-N bond, resulting in fragments corresponding to the cyclopentylamino group and the pentanedioyl backbone.
Cleavage within the Alkane Chain: Fragmentation of the pentane (B18724) linker between the two amide functionalities.
The masses of the resulting product ions are measured, and this fragmentation pattern serves as a structural fingerprint, allowing for the confirmation of the dicyclopentyl and pentanediamide moieties. libretexts.org
Table 2: Plausible MS/MS Fragmentation Pathways for [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 269.2223 | [C₅H₉NHCO(CH₂)₃CO]⁺ | 182.1181 | C₅H₁₀NH | Cleavage of amide C-N bond |
| 269.2223 | [C₅H₉NH₂]⁺ | 86.0964 | C₁₀H₁₅NO₂ | Cleavage of amide C-N bond with H transfer |
| 269.2223 | [CO(CH₂)₃CONHC₅H₉]⁺ | 196.1338 | C₅H₉ | Alpha-cleavage at the cyclopentyl group |
| 269.2223 | [C₅H₉NHCO]⁺ | 112.0757 | C₁₀H₁₇NO | Cleavage adjacent to carbonyl |
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. These methods provide precise data on bond lengths, bond angles, and intermolecular interactions that define the crystal lattice. carleton.edumanchester.ac.uk
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) provides the most detailed and unambiguous structural information for a molecule. carleton.eduornl.gov The technique requires a high-quality single crystal of this compound, typically between 30 and 300 microns in size. carleton.edu When a beam of monochromatic X-rays is directed at the crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern based on Bragg's Law. carleton.edurigaku.com
Table 3: Representative Parameters Obtained from Single Crystal X-ray Diffraction
| Parameter | Description | Example Data Type |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. |
| Space Group | The specific symmetry elements of the unit cell. | P2₁/c, P-1, etc. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the unit cell. | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.1° |
| Bond Lengths | The precise distances between bonded atoms. | C-N = 1.33 Å, C=O = 1.24 Å |
| Bond Angles | The angles between adjacent bonds. | O-C-N = 122.5° |
| Hydrogen Bond Geometry | Distances and angles of intermolecular H-bonds. | N-H···O distance = 2.9 Å |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorph Screening
Powder X-ray Diffraction (PXRD) is a versatile, non-destructive technique used to analyze polycrystalline (powder) samples. nih.govresearchgate.net Instead of a single crystal, a bulk sample of this compound is exposed to an X-ray beam, generating a characteristic diffraction pattern. This pattern, often referred to as a "fingerprint," is unique to a specific crystalline phase. mdpi.comresearchgate.net
PXRD is instrumental for several reasons. It can rapidly confirm the identity of a synthesized batch by matching its diffraction pattern to a known standard. nih.gov Furthermore, it is a primary tool for polymorph screening. researchgate.netnih.gov Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties. Each polymorph of this compound would produce a distinct PXRD pattern, allowing for their identification and characterization. The technique can also be used to assess the purity of a crystalline sample and monitor phase transitions under different conditions. mdpi.comresearchgate.net
Table 4: Illustrative Powder X-ray Diffraction Data
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 100 |
| 12.1 | 7.3 | 45 |
| 17.0 | 5.2 | 80 |
| 20.3 | 4.4 | 65 |
| 24.2 | 3.7 | 30 |
Computational and Theoretical Chemistry of N,n Dicyclopentylpentanediamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular structure, energy, and electronic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. chemspider.comchemspider.com For N,N'-dicyclopentylpentanediamide, DFT calculations would be crucial for determining its three-dimensional structure. The process of geometry optimization systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. nih.govsigmaaldrich.com
Various functionals, such as B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-31G* or def2-TZVP), would be employed to accurately model the molecule. sigmaaldrich.comnih.gov Upon obtaining the optimized geometry, a wealth of electronic properties could be calculated. These properties are critical for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.
A hypothetical data table for the optimized geometry of this compound, derived from a DFT calculation, is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.23 Å |
| C-N | 1.35 Å | |
| N-C(cyclopentyl) | 1.47 Å | |
| Cα-Cβ (pentane) | 1.54 Å | |
| Bond Angle | O=C-N | 122° |
| C-N-C(cyclopentyl) | 121° | |
| Dihedral Angle | C-N-C=O | 180° (trans) |
Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.
For even higher accuracy, particularly for energetic and spectroscopic properties, ab initio methods can be employed. nih.govyoutube.comyoutube.com Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov These methods are computationally more demanding but can yield highly accurate predictions of properties like ionization potential, electron affinity, and the energies of electronic excited states. youtube.comyoutube.com This information is invaluable for predicting the molecule's behavior in spectroscopic experiments, such as UV-Vis or photoelectron spectroscopy.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. youtube.comontosight.ai By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, flexes, and interacts with its environment. youtube.comsigmaaldrich.com
This compound possesses significant conformational flexibility due to the rotatable bonds in the pentanediamide (B1580538) backbone and the cyclopentyl rings. MD simulations would be essential for exploring the potential energy surface of the molecule and identifying its various stable conformations. This analysis would reveal the relative energies of different conformers and the energy barriers between them, providing insight into the molecule's flexibility and the populations of different shapes it can adopt at a given temperature. ontosight.ai
To understand how this compound behaves in a real-world setting, such as in a solvent or in the solid state, MD simulations of the molecule in a condensed phase are necessary. These simulations would model the interactions between the molecule and its neighbors, providing insights into its solvation properties and how it packs in a crystal lattice. The nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, would be elucidated, which is crucial for predicting physical properties like solubility and melting point.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals provide crucial information about where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, calculating the HOMO and LUMO energies and visualizing their spatial distribution would allow for predictions about its chemical reactivity. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally indicates higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-31G)*
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: These values are hypothetical and would be determined by quantum chemical calculations.
By analyzing the locations of the HOMO and LUMO, one could predict the most likely sites for nucleophilic or electrophilic attack. For instance, the HOMO is often localized on the amide nitrogen or oxygen atoms, suggesting these are potential sites for reaction with electrophiles. Conversely, the LUMO may be centered on the carbonyl carbons, indicating these are susceptible to attack by nucleophiles.
HOMO-LUMO Energy Gap Analysis for Chemical Stability and Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap suggests that the molecule is more prone to chemical reactions. researchgate.net
The HOMO itself is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack. The LUMO, on the other hand, represents the molecule's capacity to accept electrons, indicating its reactivity towards nucleophiles. researchgate.net
For this compound, density functional theory (DFT) calculations would be the standard method to determine the energies of the HOMO and LUMO. While specific values are not published, we can anticipate the qualitative nature of these orbitals. The HOMO is likely to have significant contributions from the lone pairs of the nitrogen and oxygen atoms of the amide groups. The LUMO would likely be distributed over the carbonyl carbons and the adjacent atoms, representing the region most susceptible to nucleophilic attack.
An illustrative data table for the calculated HOMO-LUMO energy gap of this compound, based on typical values for similar amide-containing molecules, is presented below.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | 1.5 |
| HOMO-LUMO Gap | 8.0 |
This table presents hypothetical, yet representative, values for this compound to illustrate the concept of HOMO-LUMO energy gap analysis.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in the context of non-covalent interactions. nih.gov
In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas with a high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, signify electron-deficient areas that are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen atoms due to their high electronegativity and the presence of lone pairs. The regions around the N-H protons of the amide groups would exhibit a positive electrostatic potential, making them potential hydrogen bond donors. The cyclopentyl groups, being largely nonpolar hydrocarbon moieties, would be expected to show a relatively neutral potential.
An illustrative representation of the expected MEP for this compound is described in the table below.
| Molecular Region | Expected Electrostatic Potential | Color on MEP Map |
|---|---|---|
| Carbonyl Oxygen Atoms | Strongly Negative | Red |
| Amide Hydrogen Atoms | Positive | Blue |
| Cyclopentyl Groups | Neutral | Green |
This table provides a qualitative prediction of the Molecular Electrostatic Potential (MEP) map for this compound.
Supramolecular Chemistry and Self Assembly of N,n Dicyclopentylpentanediamide
Fundamentals of Self-Assembly Processes
Self-assembly is a process where disordered components spontaneously organize into ordered structures through non-covalent interactions. For a molecule like N,N'-dicyclopentylpentanediamide, this process would be driven by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The final supramolecular architecture is determined by the intricate balance of these interactions, influenced by factors such as solvent, temperature, and concentration.
Role of Amide Hydrogen Bonding in Directed Self-Assembly
The secondary amide groups (-CONH-) are powerful mediators of self-assembly due to their ability to form strong and directional hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In this compound, these interactions are expected to be the primary driving force for the formation of one-dimensional tapes or sheets. The pentanediamide (B1580538) backbone provides flexibility, allowing the molecule to adopt conformations that optimize these hydrogen bonding networks.
The strength and directionality of these hydrogen bonds are crucial in dictating the packing arrangement of the molecules. The formation of extended hydrogen-bonded chains is a common motif in diamide (B1670390) structures, leading to the generation of well-defined supramolecular polymers.
Investigation of Hierarchical Self-Assembly Pathways
Hierarchical self-assembly involves multiple stages of organization, where primary structures assemble into larger, more complex superstructures. For this compound, a plausible pathway would involve the initial formation of hydrogen-bonded chains or sheets (primary structures). These primary assemblies could then further organize into higher-order structures, such as fibers, ribbons, or bundles, driven by weaker intermolecular forces and hydrophobic interactions between the cyclopentyl groups.
The study of such pathways typically involves techniques like temperature-dependent spectroscopy and microscopy to observe the evolution of the assembled structures over time and under varying conditions. Understanding these hierarchical processes is fundamental to controlling the final morphology and properties of the resulting materials.
Principles of Crystal Engineering Applied to Diamide Systems
Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a crystal lattice. For diamide systems like this compound, crystal engineering principles can be applied to predict and control the solid-state packing.
Design Strategies for Supramolecular Synthons
Supramolecular synthons are robust and predictable intermolecular recognition motifs. In the context of this compound, the primary and most predictable synthon would be the amide-amide hydrogen bond, leading to the formation of catemers or dimers. The reliability of this synthon allows for a degree of predictability in the crystal packing.
Design strategies would involve considering how the flexible pentyl chain and the bulky cyclopentyl groups can be accommodated within a crystal lattice that is primarily organized by the strong amide-amide hydrogen bonds. The goal is to create a thermodynamically stable packing arrangement that satisfies the geometric and energetic requirements of all constituent parts of the molecule.
Formation and Characterization of Co-crystals and Solid Solutions
While no specific co-crystals of this compound have been reported, the formation of such multi-component crystals is a key strategy in crystal engineering. A co-crystal consists of the target molecule and a co-former held together by non-covalent interactions. By selecting co-formers with complementary functional groups (e.g., hydrogen bond donors or acceptors), it would be possible to create new crystalline phases of this compound with potentially modified physical properties.
The characterization of such co-crystals and solid solutions would rely on techniques like X-ray diffraction to determine the crystal structure, and thermal analysis (e.g., DSC) and spectroscopy (e.g., FTIR, Raman) to probe the intermolecular interactions and phase behavior.
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated at this time.
Polymorphism and Pseudopolymorphism: Control and Analysis
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. These forms share the same chemical composition but differ in their crystal lattice arrangement. Pseudopolymorphism is a related phenomenon where the different crystal forms incorporate solvent molecules into the lattice, creating solvates or hydrates. These structural variations can significantly impact the material's physical properties, including solubility, melting point, and stability.
The control of polymorphism is a critical aspect of materials science and pharmaceutical development, as the desired properties of a crystalline solid are often specific to one polymorphic form. Key methods for controlling the crystallization outcome include:
Solvent Selection: The polarity, hydrogen-bonding capability, and geometry of the solvent can direct the self-assembly of molecules into a specific crystal lattice.
Temperature and Cooling Rate: The kinetics of nucleation and crystal growth are highly dependent on temperature. A slow cooling rate often favors the thermodynamically most stable polymorph, while rapid cooling (quenching) can trap molecules in a less stable, metastable form.
Supersaturation: The concentration of the solute in the solvent relative to its solubility limit affects the rate of crystallization and can influence which polymorph nucleates first.
Additives and Impurities: The presence of other molecules can inhibit the growth of certain crystal faces or act as templates for a specific polymorph.
The analysis and characterization of polymorphs are primarily accomplished through a variety of analytical techniques. X-ray Diffraction (XRD), including both single-crystal and powder XRD (PXRD), is the definitive method for identifying different crystal structures, as each polymorph produces a unique diffraction pattern. nist.govrsc.org Other important techniques include:
Differential Scanning Calorimetry (DSC): This method measures the heat flow associated with thermal transitions (like melting), allowing for the identification of different polymorphs by their distinct melting points and enthalpies of fusion.
Spectroscopy: Infrared (IR) and Raman spectroscopy can differentiate polymorphs by detecting variations in vibrational modes that arise from different molecular conformations and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. nih.gov
Solid-State Nuclear Magnetic Resonance (ssNMR): This technique provides information about the local environment of atoms within the crystal lattice, offering another way to distinguish between different polymorphic forms.
While specific crystallographic data for polymorphs of this compound are not detailed in publicly available literature, the following table illustrates how such data would be presented for two hypothetical polymorphs.
| Parameter | Polymorph A | Polymorph B |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| a (Å) | 10.54 | 12.88 |
| b (Å) | 8.76 | 9.12 |
| c (Å) | 15.21 | 14.05 |
| β (°) | 95.3 | 90 |
| Volume (ų) | 1398 | 1649 |
| Calculated Density (g/cm³) | 1.12 | 1.08 |
This table is illustrative and presents hypothetical data to demonstrate the format of crystallographic analysis for different polymorphs.
Formation of Supramolecular Gels and Soft Materials
This compound, as a molecule containing amide functional groups, has the structural motifs necessary to act as a low-molecular-weight gelator (LMWG). LMWGs are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a semi-solid material known as a supramolecular gel or organogel. mdpi.com
Molecular Gelator Design and Mechanism of Gelation
The ability of a molecule to act as a gelator is a delicate balance between solubility and insolubility. The molecule must be soluble enough to dissolve in the solvent (often upon heating) but prone to aggregation upon cooling or another stimulus. For amide-containing molecules like this compound, the primary driving force for self-assembly is intermolecular hydrogen bonding.
The mechanism of gelation involves the following steps:
Dissolution: Upon heating, the gelator molecules dissolve in an appropriate organic solvent.
Nucleation: As the solution cools, the thermal energy decreases, and non-covalent interactions, primarily hydrogen bonds between the N-H donor and C=O acceptor of the amide groups, begin to dominate. The molecules start to associate into primary aggregates.
Growth: These initial aggregates grow anisotropically (in one direction) to form elongated fibers or ribbons. This one-dimensional growth is crucial for creating a network rather than simply precipitating as crystals. The cyclopentyl groups in this compound would contribute to this process through van der Waals interactions, helping to pack the molecules into fibrous structures.
Network Entanglement: At a sufficient concentration, known as the critical gelation concentration (CGC), these self-assembled fibrillar networks (SAFiNs) entangle and interact, forming a sample-spanning 3D matrix that traps the solvent molecules, leading to the formation of the gel.
Characterization of Network Structures and Rheological Behavior (methodologies)
The properties of a supramolecular gel are intrinsically linked to the morphology of its network and its mechanical strength.
Network Structure Characterization: The nanoscale and microscale architecture of the gel network is commonly investigated using imaging techniques:
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These methods provide direct visualization of the fibrillar network. To prepare a sample for imaging, the solvent is typically removed to create a dried gel (xerogel), revealing the underlying solid structure. mdpi.com
Atomic Force Microscopy (AFM): AFM can be used to image the network structure with high resolution and can sometimes be performed on the wet gel, providing insight into the network in its native state.
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for determining the average size, shape, and spacing of the fibers within the gel network without the need for drying.
Rheological Behavior Characterization: Rheology is the study of the flow and deformation of matter. For gels, it provides quantitative data on their stiffness, strength, and viscoelastic properties. Oscillatory rheology is the most common method used.
Amplitude Sweep: This experiment determines the linear viscoelastic region (LVER), where the gel's structure is not disrupted by the applied strain. It also identifies the yield strain, the point at which the gel structure begins to break down.
Frequency Sweep: Performed within the LVER, this test measures the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic (solid-like) component, while the loss modulus represents the viscous (liquid-like) component. For a true gel, G' is significantly larger than G'' and is relatively independent of frequency.
The following table presents an example of rheological data that could be obtained for a supramolecular organogel.
| Gelator Concentration (% w/v) | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) | Tan δ (G''/G') | Yield Strain (%) |
| 0.5 | 1,200 | 110 | 0.09 | 0.8 |
| 1.0 | 5,500 | 480 | 0.087 | 1.2 |
| 2.0 | 21,000 | 1,650 | 0.078 | 1.5 |
This table is illustrative, showing typical trends for how the mechanical properties of a supramolecular gel might change with gelator concentration. Specific data for this compound is not available in the reviewed literature.
Role of N,n Dicyclopentylpentanediamide in Polymer Chemistry and Advanced Material Systems
Monomeric Application in Polymerization Reactions
There is currently no available scientific literature to suggest that N,N'-dicyclopentylpentanediamide is utilized as a monomer in polymerization reactions. The synthesis of polyamides typically involves the reaction of a diamine with a dicarboxylic acid or its derivative. youtube.comelsevierpure.comresearchgate.netnih.govyoutube.com While this compound contains amide linkages, its structure does not present the typical functional groups (such as primary amines or carboxylic acids) required for conventional polycondensation reactions to build long polymer chains.
Investigation of Polycondensation and Ring-Opening Polymerization Pathways
An extensive search of chemical and polymer science databases has yielded no studies on the investigation of polycondensation or ring-opening polymerization pathways involving this compound as a monomeric unit. researchgate.netnih.govkaust.edu.saresearchgate.netmdpi.com The inherent stability of the secondary amide bonds in its structure makes it an unlikely candidate for ring-opening polymerization, a process that typically involves strained cyclic monomers like lactams or lactones. nih.govnih.govkaust.edu.sa
Synthesis of Novel Diamide-Based Polymers and Copolymers
Consistent with the lack of its use as a monomer, there are no reports on the synthesis of novel diamide-based polymers or copolymers where this compound serves as a primary building block. ethz.ch Research on novel polyamides continues to focus on the development of new combinations of traditional diamine and diacid monomers to achieve desired properties. researchgate.netnih.gov
Application as a Polymerization Initiator or Co-initiator
Polymerization initiators are compounds that can generate reactive species (radicals, cations, or anions) to start a chain-growth polymerization. nih.govvot.plnih.govfelipeschneider.com.br Co-initiators, often amines, are used in conjunction with photoinitiators to accelerate the polymerization process. nih.govvot.plnih.govfelipeschneider.com.br The chemical structure of this compound does not suggest an inherent ability to readily decompose into reactive species under typical polymerization conditions, nor is it characteristic of commonly used co-initiators in dental or industrial applications. nih.govnih.gov No literature could be found to support its use in either of these roles.
Functional Additives and Modifiers in Polymeric Systems
The potential for a molecule to act as a functional additive in a polymer matrix is highly dependent on its chemical structure, thermal stability, and its interaction with the host polymer.
Role as a Nucleating Agent for Polymer Crystallization
Nucleating agents are additives that increase the rate of crystallization and the number of spherulites in a semi-crystalline polymer, which can lead to improved mechanical and optical properties. tappi.orgnih.govresearchgate.netspecialchem.comresearchgate.netutb.czresearchgate.net Effective nucleating agents for polymers like polypropylene (B1209903) and polyethylene (B3416737) are often metal salts of organic acids, sorbitol derivatives, or other specific organic compounds that provide a surface for crystal growth. tappi.orgnih.govresearchgate.netspecialchem.comresearchgate.netutb.czresearchgate.net There is no evidence in the scientific literature to indicate that this compound has been investigated or is used as a nucleating agent for any polymer system.
Interactive Table: Examples of Commercial Nucleating Agents
| Nucleating Agent Type | Polymer System | Effect |
| Sodium Benzoate | Polypropylene | Increased clarity and stiffness |
| Sorbitol Derivatives | Polypropylene | High transparency |
| Talc | Polypropylene | Increased stiffness |
| Phosphate Esters | Polypropylene | Improved clarity and processing speed |
This table presents examples of common nucleating agents to illustrate the types of compounds typically used in the industry. This compound is not included due to a lack of data.
Evaluation as a Compatibilizer in Polymer Blends
Despite a comprehensive search for scientific literature, there is currently no available information linking the chemical compound This compound to the specific fields of supramolecular functional materials, self-healing systems, or responsive soft materials as outlined in the user's request.
Extensive database searches were conducted to find research on the integration of this compound into supramolecular structures for molecular recognition or stimuli-responsive behavior. Similarly, investigations were made to uncover any exploration of this compound in the context of self-healing and responsive soft materials. These searches did not yield any relevant results that would allow for the creation of a scientifically accurate article on this specific topic.
General information exists for the broad categories of supramolecular chemistry, molecular recognition, stimuli-responsive polymers, and self-healing materials. For instance, dicyclopentadiene (B1670491) (a different compound) is well-documented in self-healing applications. However, no studies specifically mention or detail the role of this compound in these areas.
Therefore, it is not possible to generate the requested article focusing solely on this compound within the provided outline without fabricating information, which would violate the core principles of accuracy and factual reporting. Further research would be required to establish any potential role of this specific compound in the advanced material systems mentioned.
Future Research Directions and Unexplored Avenues in N,n Dicyclopentylpentanediamide Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of amides often involves coupling reagents or the conversion of carboxylic acids to more reactive derivatives like acyl chlorides, which can generate significant waste. rasayanjournal.co.in Future research must prioritize the development of green and atom-economical synthetic pathways to N,N'-dicyclopentylpentanediamide.
Promising approaches include:
Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of free carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.govnih.gov Adapting this enzymatic strategy for the reaction between pentanedioic acid and cyclopentylamine (B150401) could offer a highly efficient and sustainable route, minimizing byproducts and avoiding harsh reaction conditions. nih.gov
Mechanochemistry: Ball-milling techniques have emerged as a solvent-free method for synthesizing diamide (B1670390) derivatives. rsc.org Investigating the mechanochemical synthesis of this compound could lead to a scalable process with a significantly lower environmental footprint, as measured by metrics like the E-factor and EcoScale. rsc.org
Catalytic Direct Amidation: Research into novel catalytic systems that facilitate the direct condensation of carboxylic acids and amines is a key area. This includes methods like the Yamazaki-Higashi phosphorylation reaction, which avoids hazardous reagents, and innovative three-component polymerizations that offer high atom economy. rasayanjournal.co.inrsc.org A future goal would be to apply a catalyst-driven, direct approach that efficiently produces this compound with minimal waste. azom.com
| Synthetic Route | Potential Advantages | Key Research Challenges |
|---|---|---|
| Enzymatic Synthesis (e.g., CALB) | High selectivity, mild conditions, biodegradable catalyst, minimal waste. nih.govnih.gov | Enzyme stability, reaction kinetics, and scalability for the specific substrates. |
| Mechanosynthesis (Ball-Milling) | Solvent-free, high conversion rates, scalable. rsc.org | Process optimization, control over product purity and morphology. |
| Catalytic Direct Amidation | High atom economy, avoids hazardous reagents, potential for continuous flow processes. rasayanjournal.co.inrsc.org | Catalyst discovery and optimization, reaction efficiency for aliphatic substrates. |
Investigation of this compound Behavior under Extreme Conditions
Understanding how materials behave under non-standard conditions is crucial for developing robust applications. For this compound, this involves studying its response to high pressure and temperature, coupled with real-time analytical techniques.
High-Pressure Studies: The application of high hydrostatic pressure can significantly alter the properties of polymeric and molecular materials. For polyamides, increasing pressure has been shown to lower the permeability of small molecules by reducing the diffusion coefficient. nih.govresearchgate.netscite.ai Future studies on this compound could explore how high pressure affects its crystalline structure, phase transitions, and barrier properties. This could reveal its suitability for applications in high-pressure environments, such as in specialized membranes or containers. nih.govresearchgate.net
In-Situ Analysis: Techniques like high-pressure X-ray diffraction (XRD), differential thermal analysis (DTA), and thermogravimetric analysis (TGA) can provide real-time insights into structural and thermal changes. nih.govresearchgate.net Investigating this compound with these methods would reveal its thermal stability limits, decomposition pathways, and any pressure-induced conformational changes. nih.gov Such data is critical for predicting its performance and degradation behavior in demanding applications.
Leveraging Machine Learning and Artificial Intelligence for Predictive Design and Discovery
Property Prediction: ML models, particularly artificial neural networks (ANN), can be trained on datasets of existing polymers to predict a wide range of physical characteristics, including melting temperature, glass transition temperature, tensile strength, and elasticity. stam-journal.orgmdpi.comijisae.org A dedicated research effort could involve synthesizing a library of diamides related to this compound, characterizing their properties, and using this data to build an ML model. This model could then predict the properties of novel, unsynthesized analogues, guiding chemists toward molecules with desired characteristics. llnl.govacs.org
Generative Design: Beyond prediction, generative deep learning models can design new molecules from the ground up with specific target properties. technologynetworks.comacs.org By combining a generative model with quantum chemical calculations, an AI-driven platform could propose novel diamide structures based on the this compound scaffold that are optimized for specific functions, such as enhanced thermal stability or specific binding affinities. nih.gov This approach dramatically accelerates the design-build-test cycle. mdpi.com
| AI/ML Application | Objective | Required Inputs | Potential Outputs |
|---|---|---|---|
| Predictive Modeling | Forecast physical and chemical properties of new diamides. stam-journal.orgmdpi.com | Dataset of known diamide structures and their measured properties (e.g., melting point, solubility). | Accurate property estimates for virtual or unsynthesized compounds. llnl.gov |
| Generative Design | Discover novel molecules with optimized, target properties. technologynetworks.comacs.org | A target property or set of properties (e.g., high thermal stability, specific binding energy). | A list of new, ready-to-synthesize molecular structures with a high probability of exhibiting the desired function. nih.gov |
| Reaction Optimization | Predict optimal conditions for synthesis. acs.orgpnas.org | Dataset of reaction outcomes under varying conditions (catalyst, solvent, temperature). | Optimized synthetic pathways with higher yields and purity. |
Integration with Hybrid Organic-Inorganic Frameworks and Nanostructures
Hybrid materials, which combine organic molecules with inorganic frameworks, offer a route to materials with synergistic properties. rsc.orgresearchgate.net The amide functional groups and aliphatic cyclopentyl rings of this compound make it an interesting candidate for integration into such systems.
Metal-Organic Frameworks (MOFs): Amide-functionalized linkers are widely used in MOFs to enhance gas sorption and selectivity, particularly for CO2. nih.govacs.orgacs.org While this compound is not a typical rigid linker, its derivatives could be designed to act as pillars or functionalizing agents within MOF pores. The amide groups could serve as binding sites for guest molecules, and the cyclopentyl groups could be used to tune the hydrophobicity and pore environment. nih.govrsc.org Research could explore the synthesis of new MOFs incorporating this molecule to create materials for gas storage or selective separations. nih.govrsc.org
Hybrid Silica (B1680970) Nanoparticles: Polyamide-silica hybrid materials can be created via the sol-gel process, where chemical bonding between the organic polymer and the inorganic silica network leads to improved thermal and mechanical properties. researchgate.net Future work could investigate the incorporation of this compound into a silica matrix to create novel nanocomposites with tailored characteristics for applications such as specialized coatings or high-performance membranes.
Exploration of Complex Supramolecular Hierarchies and Dynamic Covalent Systems
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, while dynamic covalent chemistry (DCC) uses reversible covalent bonds to create adaptive systems. acs.orgrsc.orgacs.orgnih.gov
Supramolecular Assembly: The amide groups in this compound are capable of forming strong hydrogen bonds, which can drive self-assembly into ordered structures like fibers, tapes, or nanotubes. acs.orgrsc.org The "odd-even" effect, where the number of methylene (B1212753) units in a diamide chain influences its hydrogen-bonding pattern and resulting morphology, is a key principle in this area. acs.org As a derivative of pentanedioic acid (an odd-numbered diacid), this compound would be expected to form specific, predictable hydrogen bond networks that differ from even-numbered analogues. acs.org Future research could explore its self-assembly behavior in various solvents to create novel soft materials.
Dynamic Covalent Systems: While amide bonds are typically robust, systems that allow for their reversible formation and breakage are at the forefront of DCC. researchgate.net This allows for the creation of "dynamic polymers" or "vitrimers" that can be reprocessed or self-healed. Although challenging, developing catalytic systems that enable enamine- or imine-to-amide exchange could allow this compound to be used as a building block in dynamic libraries or adaptive materials. researchgate.netnih.govnih.gov Such systems could respond to external stimuli like pH or temperature, leading to applications in responsive materials and chemical sensing. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'-dicyclopentylpentanediamide, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthesis involves reacting pentanedioyl dichloride with cyclopentylamine in a 1:2 molar ratio under inert atmosphere. Solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) influence yield. Neutralization of HCl byproducts using aqueous sodium bicarbonate is critical. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Reaction monitoring by TLC or in situ IR spectroscopy ensures intermediate conversion .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : NMR should show cyclopentyl protons as multiplets (δ 1.5–2.2 ppm) and amide NH signals (δ 6.5–7.0 ppm, if not deuterated). NMR will display carbonyl carbons at ~170 ppm and cyclopentyl carbons at 25–35 ppm.
- IR : Strong absorbance at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the molecular weight (CHNO: calculated 320.48 g/mol). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents (dichloromethane), and alcohols (methanol, ethanol). Use a gravimetric approach: dissolve 10 mg increments in 1 mL solvent at 25°C under agitation. Record saturation points. Low solubility in water is expected due to hydrophobic cyclopentyl groups. For aqueous compatibility, consider co-solvents (e.g., DMSO/water mixtures) .
Advanced Research Questions
Q. How can computational modeling predict the supramolecular interactions of this compound in host-guest systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess conformational preferences of the pentanediamide backbone and cyclopentyl steric effects.
- Molecular Dynamics (MD) : Simulate binding affinities with cyclodextrins or crown ethers in explicit solvent models (e.g., water, chloroform). Analyze hydrogen bonding and van der Waals interactions using radial distribution functions (RDFs).
- Docking Studies : Use AutoDock Vina to predict binding modes with biological targets (e.g., enzymes with amide-binding pockets) .
Q. What strategies resolve contradictions in reported solvent effects on the compound’s catalytic activity?
- Methodological Answer :
- Systematic Solvent Screening : Test catalytic performance (e.g., in acyl transfer reactions) across solvents with varying polarity (log P), dielectric constants, and hydrogen-bonding capacity.
- Kinetic Analysis : Compare rate constants (k) and activation energies (E) via Arrhenius plots.
- In Situ Spectroscopy : Monitor reaction intermediates using UV-Vis or Raman spectroscopy to identify solvent-dependent mechanistic pathways. Reconcile discrepancies by correlating solvent parameters with turnover frequencies (TOF) .
Q. How can enantiomeric separation of this compound derivatives be achieved for chiral catalysis studies?
- Methodological Answer :
- Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak IA) and mobile phases like hexane/isopropanol (90:10). Optimize flow rate and column temperature.
- Derivatization : Convert diamide to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride), followed by standard chromatographic separation.
- Circular Dichroism (CD) : Validate enantiopurity by CD spectra in the 200–250 nm range .
Data Analysis and Validation
Q. How should researchers address inconsistencies in thermal stability data (e.g., TGA vs. DSC results)?
- Methodological Answer :
- Controlled Atmosphere Analysis : Repeat TGA/DSC under inert gas (N) to eliminate oxidation artifacts.
- Heating Rate Calibration : Use slower heating rates (2–5°C/min) to detect overlapping thermal events.
- Complementary Techniques : Pair with mass spectrometry (TGA-MS) to identify decomposition products (e.g., cyclopentyl fragments) .
Q. What protocols ensure reproducibility in measuring the compound’s ligand properties in coordination chemistry?
- Methodological Answer :
- Stoichiometric Titration : Titrate this compound into metal salt solutions (e.g., PdCl) while monitoring UV-Vis absorbance shifts.
- X-ray Crystallography : Grow single crystals of metal complexes (e.g., using slow diffusion of hexane into DMF solutions) to resolve binding modes.
- NMR Titration : Track chemical shift changes in NMR to determine binding constants (K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
